molecular formula C13H12N4O2S B12705622 N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide CAS No. 115243-28-2

N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide

Katalognummer: B12705622
CAS-Nummer: 115243-28-2
Molekulargewicht: 288.33 g/mol
InChI-Schlüssel: XMJLTRUWMNFUOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide is a chemical compound that features a benzimidazole core linked to a pyridine moiety via a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide typically involves the reaction of 2-pyridinemethanamine with benzimidazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group plays a crucial role in the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Pyridinylmethyl)benzenesulfonamide
  • N-(2-Pyridinylmethyl)-8-quinolinamine
  • N-(2-Pyridinylmethylene)-8-quinolinamine

Uniqueness

N-(2-Pyridinylmethyl)-1H-benzimidazole-2-sulfonamide is unique due to its combination of a benzimidazole core and a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

115243-28-2

Molekularformel

C13H12N4O2S

Molekulargewicht

288.33 g/mol

IUPAC-Name

N-(pyridin-2-ylmethyl)-1H-benzimidazole-2-sulfonamide

InChI

InChI=1S/C13H12N4O2S/c18-20(19,15-9-10-5-3-4-8-14-10)13-16-11-6-1-2-7-12(11)17-13/h1-8,15H,9H2,(H,16,17)

InChI-Schlüssel

XMJLTRUWMNFUOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)NCC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.